5-Bromo-4-methylindoline-2,3-dione
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Overview
Description
5-Bromo-4-methylindoline-2,3-dione is a chemical compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position on the indoline-2,3-dione core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylindoline-2,3-dione typically involves the bromination of 4-methylindoline-2,3-dione. One common method includes the use of bromine in an organic solvent such as dichloromethane under controlled conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for bromination and purification can enhance efficiency and reduce the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various indoline derivatives .
Scientific Research Applications
5-Bromo-4-methylindoline-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylindoline-2,3-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindoline-2,3-dione: Similar structure but lacks the methyl group at the 4th position.
4-Methylindoline-2,3-dione: Similar structure but lacks the bromine atom at the 5th position.
Indoline-2,3-dione: The parent compound without any substitutions.
Uniqueness
5-Bromo-4-methylindoline-2,3-dione is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. This combination of substituents can enhance its potential in various applications compared to its analogs .
Properties
Molecular Formula |
C9H6BrNO2 |
---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
5-bromo-4-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6BrNO2/c1-4-5(10)2-3-6-7(4)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) |
InChI Key |
KSXHJJPMHRKVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)C(=O)N2)Br |
Origin of Product |
United States |
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